molecular formula C14H20N6 B7558695 2,4-Dimethyl-6-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]pyrimidine

2,4-Dimethyl-6-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]pyrimidine

Cat. No. B7558695
M. Wt: 272.35 g/mol
InChI Key: RWFGYMNVHAMINO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dimethyl-6-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]pyrimidine, also known as MPTP, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. MPTP is a pyrimidine derivative that has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in scientific research.

Mechanism of Action

2,4-Dimethyl-6-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]pyrimidine is metabolized in the brain to MPP+ (1-methyl-4-phenylpyridinium), which selectively destroys dopamine neurons by inhibiting complex I of the electron transport chain. This leads to mitochondrial dysfunction and oxidative stress, resulting in cell death. This compound has been used as a tool to study the mechanisms of neurodegenerative diseases, including Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to induce Parkinson's-like symptoms in animal models, including tremors, rigidity, and bradykinesia. This compound selectively destroys dopamine neurons in the substantia nigra, leading to a decrease in dopamine levels in the striatum. This results in a loss of motor function and other Parkinson's-like symptoms.

Advantages and Limitations for Lab Experiments

2,4-Dimethyl-6-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]pyrimidine has several advantages for use in scientific research, including its selectivity for dopamine neurons and its ability to induce Parkinson's-like symptoms in animal models. However, this compound has several limitations, including its toxicity, which can limit its use in certain experiments. Additionally, this compound-induced Parkinson's-like symptoms in animal models may not fully replicate the pathology of Parkinson's disease in humans.

Future Directions

Future research on 2,4-Dimethyl-6-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]pyrimidine could focus on developing new treatments for Parkinson's disease based on its mechanism of action. Additionally, this compound could be used as a tool to study the underlying mechanisms of other neurodegenerative diseases. Further research could also focus on developing new synthetic routes to this compound that are more efficient and cost-effective.

Synthesis Methods

2,4-Dimethyl-6-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]pyrimidine can be synthesized through a multi-step process starting with the reaction of 2,4-dimethyl-6-hydroxypyrimidine with 4-methyl-1,2,4-triazole-3-carboxylic acid. The product is then reacted with piperidine to yield this compound in high yields. The synthesis of this compound has been optimized to produce high-quality material suitable for scientific research.

Scientific Research Applications

2,4-Dimethyl-6-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]pyrimidine has been used in various scientific research applications, including as a tool to study the function of dopamine neurons in Parkinson's disease. This compound is known to selectively destroy dopamine neurons, leading to Parkinson's-like symptoms in animal models. This has allowed researchers to study the underlying mechanisms of Parkinson's disease and develop potential treatments.

properties

IUPAC Name

2,4-dimethyl-6-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6/c1-10-7-13(17-11(2)16-10)20-6-4-5-12(8-20)14-18-15-9-19(14)3/h7,9,12H,4-6,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFGYMNVHAMINO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)N2CCCC(C2)C3=NN=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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